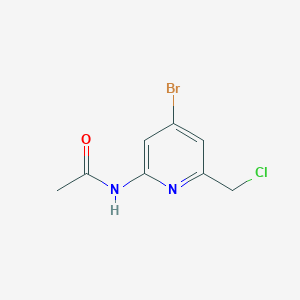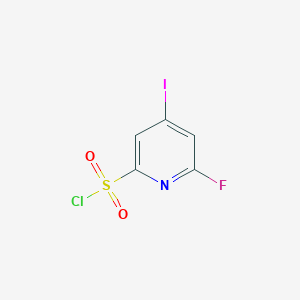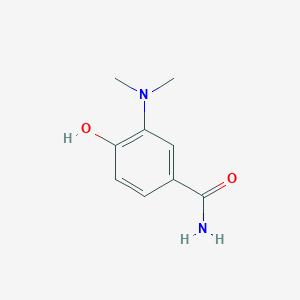
6-Methyl-3,4-dihydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4-dihydroquinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 4-position and a methyl group at the 6-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydroquinolin-4-ol can be achieved through several methods:
Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide under acidic conditions to form the quinoline core.
Sequential Reactions of 2-Alkynylanilines with Ketones: This method uses Brønsted acid or Lewis acid catalysis to promote the reaction of 2-alkynylanilines with ketones, resulting in the formation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
6-Methyl-3,4-dihydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the 4- and 6-positions.
科学的研究の応用
6-Methyl-3,4-dihydroquinolin-4-ol has several applications in scientific research:
作用機序
The mechanism of action of 6-Methyl-3,4-dihydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the methyl group at the 6-position.
2-Hydroxyquinoline: Hydroxyl group at the 2-position instead of the 4-position.
6-Methylquinoline: Lacks the hydroxyl group at the 4-position.
Uniqueness
6-Methyl-3,4-dihydroquinolin-4-ol is unique due to the presence of both the hydroxyl group at the 4-position and the methyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
6-methyl-3,4-dihydroquinolin-4-ol |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,5-6,10,12H,4H2,1H3 |
InChIキー |
UPCUVTPQNWADBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)













